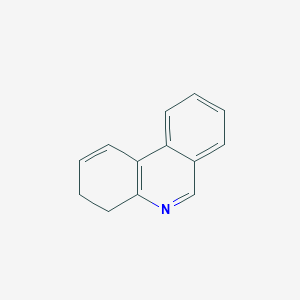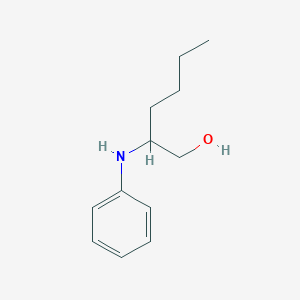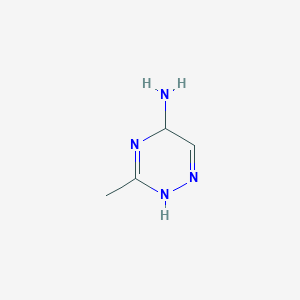
3,4-Dihydrophenanthridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydrophenanthridine is a heterocyclic organic compound that belongs to the class of dihydrophenanthridines These compounds are characterized by a phenanthridine core structure with two additional hydrogen atoms, making them partially saturated
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3,4-Dihydrophenanthridine can be synthesized through several methods. One common approach involves the cyclization of aryl amines onto N-tethered arynes under mild conditions. This method utilizes a novel o-silylaryl triflate precursor to increase reactivity and enable both electron-rich and electron-poor aryl amines to undergo cyclization . Another method involves the hydrogenation of phenanthridine using a ruthenium catalyst under hydrogen gas at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of efficient catalysts and mild reaction conditions makes these methods suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-Dihydrophenanthridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenanthridinones.
Reduction: It can be reduced to form fully saturated phenanthridines.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a ruthenium catalyst is commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Phenanthridinones.
Reduction: Fully saturated phenanthridines.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
3,4-Dihydrophenanthridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,4-Dihydrophenanthridine involves its ability to participate in redox reactions. It acts as a model for reduced nicotinamide adenine dinucleotide (NADH) and nicotinamide adenine dinucleotide phosphate (NADPH) in biomimetic chemistry. The compound undergoes hydride transfer reactions, mimicking the natural processes of NADH and NADPH in cellular metabolism .
Comparaison Avec Des Composés Similaires
Phenanthridine: Lacks the additional hydrogen atoms present in 3,4-Dihydrophenanthridine.
Phenanthridinone: An oxidized form of this compound.
Dihydroquinoline: Another partially saturated heterocyclic compound with similar chemical properties.
Uniqueness: this compound is unique due to its ability to serve as a model for NADH and NADPH in biomimetic chemistry. Its partially saturated structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
627529-39-9 |
|---|---|
Formule moléculaire |
C13H11N |
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
3,4-dihydrophenanthridine |
InChI |
InChI=1S/C13H11N/c1-2-6-11-10(5-1)9-14-13-8-4-3-7-12(11)13/h1-3,5-7,9H,4,8H2 |
Clé InChI |
ADRLXOMDFBVBNM-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=C1)C3=CC=CC=C3C=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![{2-[4-(3,4,5-Trimethylhexan-2-YL)phenoxy]ethoxy}acetic acid](/img/structure/B14219493.png)






![Benzenesulfonamide, N-[3-bromo-4-(4-fluorophenoxy)phenyl]-3-chloro-](/img/structure/B14219533.png)
methanone](/img/structure/B14219541.png)

